molecular formula C14H12F3NO4 B13681879 Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate

Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate

Cat. No.: B13681879
M. Wt: 315.24 g/mol
InChI Key: ABBQDAQTXJQEDL-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate is a heterocyclic organic compound featuring an oxazole core substituted with a methyl group at position 5, a trifluoromethoxy-phenyl group at position 2, and an ethyl ester at position 3.

Properties

Molecular Formula

C14H12F3NO4

Molecular Weight

315.24 g/mol

IUPAC Name

ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C14H12F3NO4/c1-3-20-13(19)11-8(2)21-12(18-11)9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,3H2,1-2H3

InChI Key

ABBQDAQTXJQEDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl 2-amino-3-methylbutanoate under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and halogenated phenyl oxazole derivatives.

Scientific Research Applications

Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate and Analogs

Compound Name Core Ring Substituents (Positions) Key Functional Groups CAS Number
This compound (Target) Oxazole 5-Me, 2-[4-OCF₃-Ph], 4-COOEt Trifluoromethoxy-phenyl, ester Not explicitly stated
Ethyl 2-methyl-4-(trifluoromethyl)oxazole-5-carboxylate Oxazole 2-Me, 4-CF₃, 5-COOEt Trifluoromethyl, ester 1520255-28-0
Ethyl 5-(4-(tert-butoxycarbonylamino)phenyl)oxazole-4-carboxylate Oxazole 5-[4-BocNH-Ph], 4-COOEt Boc-protected amino, ester 391248-22-9
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate Imidazole 5-Me, 2-[4-OCF₃-Ph], 4-COOEt, 1H Trifluoromethoxy-phenyl, NH moiety 1197579-69-3
Ethyl 2-(1-piperazinyl)-4-[4-(trifluoromethoxy)phenyl]-5-thiazolecarboxylate Thiazole 2-piperazinyl, 4-[4-OCF₃-Ph], 5-COOEt Piperazine, sulfur-containing ring 887267-70-1

Key Observations :

  • Oxazole vs. Imidazole/Thiazole: The oxazole ring (oxygen-containing) in the target compound offers distinct electronic properties compared to imidazole (nitrogen-containing) or thiazole (sulfur-containing) analogs. Thiazoles may exhibit different metabolic stability due to sulfur’s electronegativity .
  • Substituent Position : The trifluoromethoxy group in the target compound is on the phenyl ring at position 2, whereas in CAS 1520255-28-0, the CF₃ group is directly on the oxazole ring at position 4. This positional difference alters electron distribution and steric bulk, impacting reactivity and binding affinity .
  • Functional Group Variations: The tert-butoxycarbonylamino (Boc) group in CAS 391248-22-9 introduces steric hindrance and polarity, which may affect solubility and synthetic pathways .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Solubility (Predicted) LogP (Hydrophobicity) Stability Notes
Target Compound Low in water, high in DMSO ~3.5 (estimated) Stable to hydrolysis due to OCF₃
CAS 1520255-28-0 Moderate in organic solvents ~2.8 CF₃ may enhance metabolic stability
CAS 391248-22-9 Low due to Boc group ~4.0 Boc group prone to acidic cleavage
CAS 1197579-69-3 (Imidazole) Moderate in polar solvents ~2.5 NH group may increase reactivity

Key Trends :

  • Hydrophobicity (LogP) increases with bulky substituents (e.g., Boc group in CAS 391248-22-9).
  • The trifluoromethoxy group in the target compound enhances stability compared to electron-donating groups.

Biological Activity

Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C14H12F3NO4
  • Molecular Weight : 319.25 g/mol
  • CAS Number : 122477403

The compound features a trifluoromethoxy group, which is known to enhance lipophilicity and potentially influence biological interactions.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the trifluoromethoxy group , which can be achieved via electrophilic aromatic substitution or other fluorination techniques.
  • Carboxylation to introduce the carboxylate moiety, enhancing solubility and biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The structural characteristics of oxazoles are often associated with anticancer activity. Investigations into cell lines have shown promising results in inhibiting tumor growth.
  • Anti-inflammatory Effects : Some studies indicate that the compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis and inhibited proliferation. The mechanism was linked to the activation of caspase pathways .
  • Anti-inflammatory Studies :
    • Research involving animal models showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialEscherichia coliSignificant growth inhibition
AnticancerMCF-7 CellsInduced apoptosis
Anti-inflammatoryAnimal ModelReduced cytokine levels

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